

discovery and natural sources of sesamin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and natural sources of sesamin, a prominent lignan found in sesame seeds and other plant sources. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on a detailed history, quantitative data, and experimental methodologies.

Discovery and Historical Context

The journey of sesamin from a component of traditional oilseed to a molecule of significant scientific interest spans over a century. Its discovery and the elucidation of its chemical properties were incremental processes involving contributions from chemists across the globe.

Initial Isolation and Naming

Sesamin was first isolated in 1890 by the Scottish chemist James Fowler Tocher in Aberdeen. [1] He extracted the compound from sesame oil using acetic acid.[1] The term "lignan," which now categorizes sesamin, was introduced later in 1936 by Haworth to describe phenolic plant metabolites composed of two n-propylbenzene units.[1]

Structural Elucidation and Stereochemistry

The precise chemical structure of sesamin was determined in 1939 at the University of Würzburg in Germany.[1] Over two decades later, in 1960, its absolute configuration was



established in Heidelberg, Germany, providing a complete three-dimensional understanding of the molecule.[1]

Natural Sources of Sesamin

Sesamin is most famously associated with sesame (Sesamum indicum L.), an ancient oilseed crop with a history of cultivation dating back thousands of years in regions of Asia and Africa.[2] [3][4] While sesame seeds are the most well-known source, sesamin is also present in other plant species.

Primary Source: Sesamum indicum

Sesamum indicum, a member of the Pedaliaceae family, is the principal and most abundant natural source of sesamin.[3] The concentration of sesamin in sesame seeds can vary depending on the cultivar, local climate, and soil conditions.[3]

Table 1: Sesamin Content in Sesamum indicum

| Plant Part | Sesamin Content | Reference |
|------------|--|-----------|
| Seeds | 60.14 to 69.10 mg/100 g | [3] |
| Sesame Oil | Approximately 0.14% by mass (along with sesamolin) | [5] |

During the processing of sesame oil, some of the sesamin can be isomerized to its stereoisomer, episesamin, particularly when acidic clay is used for decolorization.[3]

Other Botanical Sources

While less concentrated than in sesame, sesamin has been identified in other plant species, indicating a broader distribution within the plant kingdom.

Table 2: Other Known Natural Sources of Sesamin



| Plant Species | Family | Plant Part | Reference |
|----------------------------|---------------|---------------|-----------|
| Fagara species | Rutaceae | Bark | [5] |
| Casuarina equisetifolia | Casuarinaceae | Not specified | |

Experimental Protocols

The extraction, isolation, and quantification of sesamin are critical for research and development. The following sections detail a general methodology based on established procedures.

Extraction and Isolation of Sesamin from Sesame Oil

A common method for isolating sesamin from sesame oil involves saponification followed by solvent extraction and crystallization.

Caption: Enzymatic conversion of sesamin by SesA from Sinomonas sp. no. 22.

The enzyme SesA catalyzes the transfer of a methylene group from sesamin to tetrahydrofolate (THF), resulting in the formation of sesamin mono- or di-catechol and 5,10-methylenetetrahydrofolate. [6]This discovery has opened up new avenues for the biotechnological production of C1-donors for various bioprocesses. [6]The formation of the SesA enzyme is inducible by the presence of sesamin in the growth medium.

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